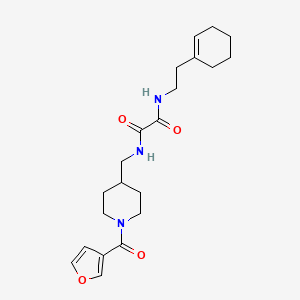
N-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a complex organic compound that belongs to the class of sulfonyl benzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the sulfonyl chloride intermediate: This can be achieved by reacting 4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzene with thionyl chloride (SOCl₂) under reflux conditions.
Coupling reaction: The sulfonyl chloride intermediate is then reacted with 2,3-dimethylaniline in the presence of a base such as triethylamine (TEA) to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might exert its effects by inhibiting or activating these targets, leading to a cascade of biochemical events that result in the desired therapeutic outcome.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)acetamide
- N-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propionamide
Uniqueness
N-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(2,3-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-17-6-5-9-23(18(17)2)25-24(27)20-10-12-22(13-11-20)30(28,29)26-15-14-19-7-3-4-8-21(19)16-26/h3-13H,14-16H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAZQZNIYOGEER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3,4-dihydro-1H-2-benzopyran-1-yl)methyl]-N-methyl-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2804938.png)


![1-{[1-(Adamantane-1-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2804941.png)

![1-Azaspiro[3.6]decan-2-one](/img/structure/B2804944.png)
![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2804945.png)


![2-(benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2804948.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2804950.png)
![5-{[(2-chlorophenyl)methanesulfonyl]methyl}-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide](/img/structure/B2804952.png)
![1-[2-(Tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylic acid](/img/structure/B2804953.png)

